Silicon

Catalog No.
S627864
CAS No.
7440-21-3
M.F
Si
M. Wt
28.085 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon

CAS Number

7440-21-3

Product Name

Silicon

IUPAC Name

silicon

Molecular Formula

Si

Molecular Weight

28.085 g/mol

InChI

InChI=1S/Si

InChI Key

XUIMIQQOPSSXEZ-UHFFFAOYSA-N

SMILES

[Si]

solubility

Insoluble (NIOSH, 2024)
Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid
Soluble in molten alkali oxides; practically insoluble in water
Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead.
Solubility in water: none
Insoluble

Synonyms

Silicon, Silicon 28, Silicon-28

Canonical SMILES

[Si]

The exact mass of the compound Silicon is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acidsoluble in molten alkali oxides; practically insoluble in watersilicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead.solubility in water: noneinsoluble. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Elemental silicon (CAS 7440-21-3) is a high-purity, tetravalent metalloid that serves as the foundational material for the semiconductor, photovoltaic, and advanced energy storage industries. Commercially procured in grades ranging from metallurgical (98-99% purity) for chemical synthesis to electronic grade (99.9999999%) for microelectronics, its industrial value is driven by its highly tunable electrical conductivity via doping, its ability to form a stable, passivating native oxide (SiO2), and its high theoretical electrochemical capacity. Unlike carbon or germanium, elemental silicon provides a highly specific balance of earth-abundance, scalable processability, and distinct electrochemical reactivity, making it the mandatory precursor for both organosilane manufacturing and modern logic device fabrication [1].

Substituting elemental silicon with closely related Group 14 elements or its oxidized forms compromises critical application metrics and process compatibility. While germanium offers higher intrinsic carrier mobility, its narrow bandgap (0.67 eV) results in unacceptable thermal leakage currents above 85°C, rendering it unusable for standard, uncooled microelectronics. Conversely, while carbon (as graphite) is the standard for battery anodes, its theoretical specific capacity is strictly limited by intercalation chemistry to 372 mAh/g, offering an order of magnitude less energy storage than silicon's alloying mechanism. Furthermore, substituting elemental silicon with its oxide (silica) in chemical synthesis fails entirely for organosilane production; silica cannot undergo the Müller-Rochow direct process to form carbon-silicon bonds without undergoing an energy-intensive carbothermic reduction at temperatures exceeding 1900°C [1].

Electrochemical Capacity in Energy Storage

For advanced battery manufacturing, elemental silicon is procured for its exceptional lithium alloying capabilities. Silicon forms the Li15Si4 phase at room temperature, yielding a theoretical specific capacity of 3579 mAh/g. In contrast, standard graphite anodes rely on an intercalation mechanism (LiC6) limited to 372 mAh/g. This nearly 10-fold increase in gravimetric capacity makes silicon the primary material for next-generation high-energy-density EV battery anodes [1].

Evidence DimensionTheoretical specific capacity (gravimetric)
Target Compound Data3579 mAh/g (Silicon, forming Li15Si4)
Comparator Or Baseline372 mAh/g (Graphite, forming LiC6)
Quantified Difference9.6x higher specific capacity for Silicon
ConditionsRoom temperature lithium electrochemical alloying/intercalation

Procurement of silicon (often in nano- or micro-structured forms) is essential for battery manufacturers aiming to break the energy density limits of conventional graphite anodes.

Thermal Stability and Bandgap for Microelectronics

In semiconductor material selection, silicon's bandgap of 1.12 eV provides a critical advantage over germanium. Germanium's narrower bandgap of 0.67 eV causes intrinsic carrier concentrations to rise rapidly with temperature, leading to severe leakage currents and device failure above 85°C. Silicon maintains stable junction characteristics up to 150°C, dictating its exclusive use in standard commercial and industrial logic devices where active cooling is not feasible [1].

Evidence DimensionMaximum operating temperature before thermal runaway
Target Compound Data~150°C (Silicon, 1.12 eV bandgap)
Comparator Or Baseline~85°C (Germanium, 0.67 eV bandgap)
Quantified Difference65°C higher thermal stability threshold for Silicon
ConditionsStandard uncooled logic device operation

Ensures reliable operation in consumer and industrial electronics, justifying silicon as the baseline substrate over higher-mobility but thermally unstable alternatives.

Precursor Reactivity in Organosilane Synthesis

For the industrial production of silicone polymers, metallurgical-grade elemental silicon is the strictly required precursor. In the Müller-Rochow direct process, elemental silicon reacts directly with methyl chloride at 300°C over a copper catalyst to yield dimethyldichlorosilane with >85% selectivity. Silicon dioxide (silica) cannot undergo this oxidative addition and is completely inert under these conditions, requiring prior carbothermic reduction at >1900°C to be converted into usable elemental silicon [1].

Evidence DimensionReactivity with methyl chloride at 300°C
Target Compound Data>85% selectivity for dimethyldichlorosilane (Elemental Silicon)
Comparator Or BaselineInert / 0% yield (Silicon Dioxide)
Quantified DifferenceAbsolute requirement of elemental form for direct synthesis
ConditionsFluidized bed reactor, 300°C, Cu catalyst (Direct Process)

Chemical manufacturers must procure metallurgical-grade elemental silicon rather than cheaper silica to synthesize the monomeric building blocks of the global silicone industry.

Wafer Manufacturability and Defect Density

Processability and scaling dictate substrate procurement for integrated circuits. Elemental silicon can be pulled into zero-dislocation single-crystal boules up to 300 mm in diameter using the Czochralski process. In contrast, Silicon Carbide (SiC), while offering a higher breakdown voltage, is limited by complex sublimation growth techniques, typically restricting wafer sizes to 150-200 mm and suffering from higher basal plane dislocation and micropipe defect densities. This makes elemental silicon the only economically viable choice for >90% of global semiconductor volume[1].

Evidence DimensionMaximum commercial single-crystal wafer diameter and defect profile
Target Compound Data300 mm, zero-dislocation (Silicon)
Comparator Or Baseline150-200 mm, measurable micropipe/dislocation density (Silicon Carbide)
Quantified Difference1.5x to 2x larger wafer diameter with near-zero defects for Silicon
ConditionsCommercial single-crystal growth (Czochralski for Si vs. PVT for SiC)

Drives the procurement of silicon wafers for standard CMOS logic and memory, where cost-per-die and high yield are more critical than extreme high-voltage tolerance.

High-Energy-Density Lithium-Ion Battery Anodes

Driven by its theoretical capacity of 3579 mAh/g, elemental silicon (often procured as nanoparticles, nanowires, or silicon-carbon composites) is the material of choice for replacing or blending with graphite in next-generation EV battery anodes. It is specifically selected when energy density requirements exceed the strict 372 mAh/g intercalation limit of pure carbon systems [1].

Standard CMOS Logic and Memory Fabrication

Due to its 1.12 eV bandgap and ability to be grown into 300 mm zero-dislocation wafers, electronic-grade silicon is the mandatory substrate for standard integrated circuits. It is the right choice for applications requiring stable operation up to 150°C and high-yield, low-cost manufacturability, where alternatives like germanium or silicon carbide fail on thermal stability or cost-per-die metrics [2].

Direct Synthesis of Silicone Polymer Precursors

Metallurgical-grade silicon is the required industrial feedstock for the Müller-Rochow process. Chemical manufacturers procure elemental silicon to react with methyl chloride at 300°C, producing dimethyldichlorosilane. This specific compound is chosen because its oxidized counterpart, silica, is completely unreactive in this direct oxidative addition pathway [3].

Physical Description

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips.
Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH]
STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER.
Black to gray, lustrous, needle-like crystals.
Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]

Color/Form

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder

Exact Mass

27.976926534 g/mol

Monoisotopic Mass

27.976926534 g/mol

Boiling Point

4271 °F at 760 mmHg (NIOSH, 2024)
2355 °C
4271 °F

Heavy Atom Count

1

Density

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink
2.33 g/cu cm at 25 °C/4 °C
Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine
Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5%
Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m
2.33 g/cm³
2.33 at 77 °F
(77 °F): 2.33

Melting Point

2570 °F (NIOSH, 2024)
1410 °C
Enthalpy of fusion at melting point: 50.21 kJ/mol
2570 °F

UNII

Z4152N8IUI

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 3144 of 3262 companies (only ~ 3.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C
0 mmHg (approx)

Pictograms

Flammable

Flammable

Impurities

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium

Other CAS

7440-21-3
7803-62-5

Absorption Distribution and Excretion

In 36 patients suffering from chronic renal failure (mean creatinine clearance 26 mL/min), serum silicon levels were significantly increased (mean 0.52 microgram/mL compared with 0.265 microgram/mL in normals; p less than 0.005). Urinary silicon excretion per 24 hr was significantly decreased (15.71 mg/24 hr compared with 21.4 mg/24 hr in normals; p less than 0.001). Fractional excretion of silicon (FESi) was significantly increased in chronic renal failure (p less than 0.001), with overall tubular secretion of silicon in 33% of patients. Urinary excretion of silicon was significantly related to urinary calcium excretion (p less than 0.0001) urinary magnesium excretion (p less than 0.0001) creatinine clearance (p less than 0.05) and sodium excretion (p less than 0.05). It is suggested that urinary silicon is in the form of orthosilicate, principally bound to calcium and magnesium; and that in chronic renal failure the increase in FESi, and the decrease in absorbed Si from the gastrointestinal tract, moderate the increase in plasma silicon levels and prevent excessive entry of silicon into the tissues.
The substance can be absorbed into the body by inhalation.

Wikipedia

Silicon

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Prepared industrially by carbon reduction of silica in an electric arc furnace. Purification by zone refining. Very pure silicon is obtained by decomposition of silicon tetrachloride. ... By thermal decomposition of a chlorosilane.
AMORPHOUS SILICON CAN BE PREPD AS BROWN POWDER WHICH CAN BE EASILY MELTED OR VAPORIZED. ... CZOCHRALSKI PROCESS COMMONLY USED TO PRODUCE SINGLE CRYSTALS ... FOR SOLID-STATE OR SEMICONDUCTOR DEVICES. HYPERPURE ... PREPD BY THERMAL DECOMP OF ULTRA-PURE TRICHLOROSILANE IN A HYDROGEN ATMOSPHERE & BY VACUUM ZONE FLOAT PROCESS.
Crystalline silicon is made commercially (96-98% pure) in an electric furnace by heating SiO2 with carbon, followed by zone refining. It can be purified to 99.7% by leaching. The ultrapure semiconductor grade (99.97%) is obtained by reduction of purified silicon tetrachloride or trichlorosilane with purified hydrogen; the silicon is deposited on hot filaments (800 °C) of tantalum or tungsten. In a one-step method, sodium fluorosilicate is reacted with sodium, the heat produced being sufficient to form silicon tetrafluoride; this, when reacted with sodium yields high-purity silicon and sodium fluoride. The process requires no heat except that produced by the original reaction.
To create silicon in a single-crystal state, we must first melt high-purity silicon. We then cause it to reform or solidify very slowly in contact with a single crystal "seed." The silicon adapts to the pattern of the single-crystal seed as it cools and gradually solidifies. ... This process is "growing" a new rod (often called a "boule") of single-crystal silicon out of molten silicon. Several different processes can be used to grow a boule of single-crystal silicon. The most established and dependable processes are the Czochralski (Cz)method and the float-zone (FZ) technique. In the Czochralski process, a seed crystal is dipped into a crucible of molten silicon and withdrawn slowly, pulling a cylindrical single crystal as the silicon crystallizes on the seed. In the float-zone process, a silicon rod is set atop a seed crystal and then lowered through an electromagnetic coil. The coil's magnetic field induces an electric field in the rod, heating and melting the interface between the rod and the seed. Single-crystal silicon forms at the interface, growing upward as the coils are slowly raised. Once the single-crystal rods are produced, by either the Cz or FZ method, they must be sliced or sawn to form thin wafers. ... The resulting thin wafers are then doped to produce the necessary electric field. They are then treated with a coating to reduce reflection, and coated with electrical contacts to form functioning PV cells.
For more Methods of Manufacturing (Complete) data for Silicon, Elemental (8 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Product Manufacturing
Utilities
Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Construction
Rubber Product Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Silicon: ACTIVE
In single-crystal silicon, the molecular structure-which is the arrangement of atoms in the material-is uniform, because the entire structure is grown from the same crystal. This uniformity is ideal for transferring electrons efficiently through the material. To make an effective photovoltaic cell, however, silicon has to be "doped" with other elements to make it n-type and p-type.
Semicrystalline silicon consists of several smaller crystals or grains, which introduce boundaries. These boundaries impede the flow of electrons and encourage them to recombine with holes to reduce the power output of the solar cell. However, semicrystalline silicon is much less expensive to produce than single-crystalline silicon.
It is the second most abundant element (25% of the earth's crust) and is the most important semi-conducting element; it can form more compounds than any other element except carbon.
Demand for silicon metal comes primarily from the aluminum and chemical industries. U.S. chemical production decreased by 4.7% in 2008 compared with that in 2007.

Analytic Laboratory Methods

Method: EPA-ORD/EPA-OST IO-3.3; Procedure: X-ray fluorescence spectroscopy; Analyte: silicon; Matrix: air; Detection Limit: 8 nanogram/sq m.
Method: AOAC 965.07; Procedure: colorimetric method; Analyte: silicon; Matrix: liming materials (limestone, slag, marl, burnt lime, hydrated lime); Detection Limit: not provided.
NEW CHEMILUMINESCENCE METHODS FOR ENVIRONMENTAL ANALYSIS OF VOLATILIZED SILICON BY MOLECULAR EMISSION CAVITY ANALYSIS.
DETERMINATION OF SILICON IN ANIMAL FEED BY INDUCTIVELY COUPLED PLASMA EMISSION SPECTROMETRY.
For more Analytic Laboratory Methods (Complete) data for Silicon, Elemental (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

TECHNIQUE, BASED ON EXAM OF 2-3 DROPS OF BLOOD BY SCANNING ELECTRON MICROSCOPY & ENERGY-DISPERSIVE X-RAY ANALYSIS IS DESCRIBED FOR DETERMINING AMT OF SILICON WORKER HAS BEEN EXPOSED TO.
DETERMINATION OF SILICON IN BIOL MATRICES BY INDUCTIVELY COUPLED PLASMA EMISSION SPECTROMETRY. SUBSTRATES INCL BLOOD, URINE, & FECES.
Silicon in biologic tisues and fluids can be determined by the method of proton-induced X-ray emission. After the tissue digestion with nitric acid, a HCl-HNO3 mixture, or H2O2, a thin film of the digested sample is bombarded with protons from a Van de Graaf accelerator. Analysis time is 15 min using only a few milligrams of sample. Sensitivity is of the order of <1 ppm, silicon being at the upper limit because of its lower atomic weight.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers and other incompatible materials.

Dates

Last modified: 08-15-2023

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